2-(3-Aminopyridin-2-yl)acetonitrile
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Overview
Description
“2-(3-Aminopyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 . It is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7N3/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3,9H2
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Molecular Imprinting
A study by Cummins, Duggan, and McLoughlin (2005) demonstrated the successful molecular imprinting of 2-aminopyridine in acrylic and sol–gel-based polymers. These polymers showed varying degrees of affinity in rebinding the original template and structural analogs, highlighting the potential of 2-(3-Aminopyridin-2-yl)acetonitrile in molecular imprinting applications (Cummins, Duggan, & McLoughlin, 2005).
Metal Complex Bonding
Standfest-Hauser et al. (2003) explored the bonding modes of 2-aminopyridine with ruthenium(II) fragments. This study provides insights into the interaction of 2-aminopyridine derivatives with metal complexes, useful in the development of new materials and catalysts (Standfest-Hauser, Mereiter, Schmid, & Kirchner, 2003).
Electrochemical Polymerization
Koketsu, Kato, Ando, and Fujimura (1993) investigated the electrochemical polymerization of 3-aminopyridine in acetonitrile. The resulting poly(3-aminopyridine) polymer exhibited semiconducting properties and photoresponse, suggesting potential applications in electronic materials (Koketsu, Kato, Ando, & Fujimura, 1993).
Electrocatalysis
Feroci et al. (2014) highlighted the use of electrogenerated acetonitrile anion for the alkylation of N-Boc-4-aminopyridine, leading to high yields of N-alkylated 4-aminopyridines. This study indicates the role of this compound in electrocatalysis and synthetic chemistry (Feroci, Chiarotto, Forte, Simonetti, D'Auria, Maes, De Vita, Scipione, Friggeri, Di Santo, & Tortorella, 2014).
Synthesis of N-Pyridinylacetamides
Chudinov, Dovbnya, Krasnokutskaya, Ogorodnikov, and Filimonova (2016) demonstrated the synthesis of N-pyridinylacetamides through the diazotization of aminopyridines. This process provides a general method for synthesizing 2-, 3-, and 4-N-pyridinylacetamides, underlining the importance of this compound in organic synthesis (Chudinov, Dovbnya, Krasnokutskaya, Ogorodnikov, & Filimonova, 2016).
Photodissociation Studies
Tu et al. (2015) conducted a study on the photodissociation of acetonitrile ligands in ruthenium polypyridyl complexes, shedding light on the photophysical behavior of these complexes. This research contributes to the understanding of this compound's role in photochemical reactions (Tu, Mazumder, Endicott, Turro, Kodanko, & Schlegel, 2015).
Safety and Hazards
properties
IUPAC Name |
2-(3-aminopyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFOJSSSVSGJIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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